molecular formula C8H13Br2NO2 B12807865 4-(2,3-Dibromobutyryl)morpholine CAS No. 6628-48-4

4-(2,3-Dibromobutyryl)morpholine

Cat. No.: B12807865
CAS No.: 6628-48-4
M. Wt: 315.00 g/mol
InChI Key: ARPDEGNOVJFRQA-UHFFFAOYSA-N
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Description

4-(2,3-Dibromobutyryl)morpholine is an organic compound that features a morpholine ring substituted with a dibromobutyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dibromobutyryl)morpholine typically involves the reaction of morpholine with 2,3-dibromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dibromobutyryl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The dibromo group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form the corresponding butyryl derivative.

    Oxidation: Oxidative conditions can lead to the formation of more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Substituted morpholine derivatives.

    Reduction: Butyryl morpholine.

    Oxidation: Oxidized morpholine derivatives.

Scientific Research Applications

4-(2,3-Dibromobutyryl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dibromobutyryl)morpholine involves its interaction with various molecular targets. The dibromo group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The morpholine ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    4-(2,3-Dibromobutyryl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-(2,3-Dibromobutyryl)thiomorpholine: Contains a sulfur atom in the ring structure.

    4-(2,3-Dibromobutyryl)pyrrolidine: Features a five-membered ring.

Uniqueness: 4-(2,3-Dibromobutyryl)morpholine is unique due to the presence of both the dibromo group and the morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

6628-48-4

Molecular Formula

C8H13Br2NO2

Molecular Weight

315.00 g/mol

IUPAC Name

2,3-dibromo-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C8H13Br2NO2/c1-6(9)7(10)8(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3

InChI Key

ARPDEGNOVJFRQA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)N1CCOCC1)Br)Br

Origin of Product

United States

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